N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c1-20-12-11-17-9-7-14(8-10-17)13-16-21(18,19)15-5-3-2-4-6-15/h2-6,14,16H,7-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZLOYXGXYDZDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide typically involves the following steps:
Piperidine Derivative Synthesis: The piperidine ring is first synthesized or obtained from commercially available sources.
Methoxyethylation: The piperidine derivative undergoes methoxyethylation to introduce the 2-methoxyethyl group at the 1-position.
Benzensulfonamide Formation:
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be performed to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at different positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and amines are used for substitution reactions.
Major Products Formed:
Scientific Research Applications
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide is a sulfonamide compound that has garnered attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry. This article explores the compound's properties, synthesis, and applications, supported by comprehensive data and insights from diverse sources.
Medicinal Chemistry
This compound exhibits significant potential in medicinal applications:
Interaction Studies
The compound's interaction with various biological targets has been explored through:
- Molecular Docking Studies : These studies suggest that this compound can bind to proteins involved in bacterial growth and other pathways, indicating its potential as a therapeutic agent.
- Cellular Mechanisms : In vitro studies have shown that related compounds can trigger oxidative stress and affect cellular markers associated with survival, further supporting their anticancer potential .
Industrial Applications
In addition to its medicinal uses, this compound serves as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis processes, making it valuable in chemical manufacturing .
Case Studies and Research Findings
Several studies have investigated the biological activities of structurally related compounds:
- Tumor Cell Studies : Research has shown that related compounds can inhibit tumor cell migration and proliferation, highlighting their potential as anti-tumor agents.
- Molecular Docking Studies : Investigations into the binding affinities of these compounds have revealed insights into their mechanisms of action against specific biological targets.
Mechanism of Action
The mechanism by which N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to biological or chemical changes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, synthesis yields, and physical/biological properties:
*Calculated molecular weight based on formula C₁₆H₂₅N₂O₃S.
Detailed Comparative Analysis
Structural Variations and Pharmacophore Influence
- Piperidine Substituents: The target compound’s 2-methoxyethyl group () contrasts with the dihydrobenzofuran-7-yloxyethyl group in compounds (e.g., 15, 17), which enhance lipophilicity and receptor binding .
Sulfonamide Modifications :
- Halogenation (e.g., 3-chloro in Compound 15) or methoxy groups (e.g., 5-chloro-2-methoxy in Compound 17) alter electronic properties and metabolic stability .
- Bulky substituents like biphenyl-trifluoromethyl in Goxalapladib () suggest enhanced binding to large hydrophobic pockets in therapeutic targets .
Physical Properties
- Melting points for sulfonamide analogs vary widely: reports 132–230°C for piperazine-linked sulfonamides, while compounds are oils or low-melting solids . The target’s physical state remains uncharacterized.
Biological Activity
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide is a sulfonamide compound with significant potential in medicinal chemistry. This article explores its biological activity, including pharmacological effects, interaction with biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure includes a benzenesulfonamide core linked to a piperidine moiety with a methoxyethyl substituent. Its molecular formula is , with a molecular weight of approximately 342.5 g/mol . The presence of the methoxyethyl group enhances solubility, potentially influencing its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H26N2O4S |
| Molecular Weight | 342.5 g/mol |
| CAS Number | 1209671-43-1 |
Interaction Studies
Recent research has focused on the compound's interaction with various biological targets:
- Binding Affinity : Molecular docking studies suggest that this compound can bind to target proteins involved in bacterial growth and other pathways .
- Cellular Mechanisms : In vitro studies indicate that related compounds can inhibit tumor cell proliferation and induce ferroptosis through the KEAP1-NRF2-GPX4 axis .
Antibacterial Properties
The sulfonamide group is traditionally associated with antibacterial activity. While direct studies on this compound are scarce, its structural similarities to known sulfonamides suggest potential effectiveness against bacterial infections .
Anticancer Activity
Preliminary findings indicate that related compounds may possess anticancer properties:
- Cell Proliferation Inhibition : Compounds similar to this compound have shown significant inhibition of tumor cell proliferation .
- Mechanism of Action : The induction of ferroptosis in tumor cells has been linked to the compound's ability to affect cellular oxidative stress markers and protein expression levels associated with cell survival .
Case Studies and Research Findings
Several studies have investigated the biological activities of structurally related compounds:
- Tumor Cell Studies :
- Molecular Docking Studies :
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide, and how can purity be optimized?
- Methodology :
- Step 1 : React 1-(2-methoxyethyl)piperidin-4-ylmethylamine with benzenesulfonyl chloride in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base.
- Step 2 : Purify the crude product via column chromatography (silica gel, 60–120 mesh) using ethyl acetate/hexane (3:7 v/v) as the eluent .
- Validation : Confirm purity (>95%) using UPLC/MS and structural integrity via (e.g., δ 7.6–7.8 ppm for aromatic protons, δ 3.2–3.5 ppm for methoxyethyl groups) .
Q. Which analytical techniques are critical for structural characterization of this compound?
- Techniques :
- X-ray crystallography : Resolve crystal packing and bond parameters (e.g., triclinic system, ) using a diffractometer (e.g., Oxford Diffraction Xcalibur) .
- NMR spectroscopy : Assign peaks for sulfonamide (-SO-NH-) and piperidine methylene protons (-CH-N-) .
- Mass spectrometry : Confirm molecular weight (535.47 g/mol) via high-resolution MS .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Approach :
- Molecular docking : Use AutoDock Vina to simulate binding to enzymes (e.g., carbonic anhydrase) or receptors (e.g., α2A/5-HT7). Optimize force fields for sulfonamide-pi interactions .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions (B3LYP/6-311+G(d,p) basis set) .
Q. How can contradictions in crystallographic data (e.g., bond lengths) be resolved?
- Resolution Strategy :
- Cross-validate data using multiple software (e.g., CrysAlis PRO vs. SHELXL). For example, C-S bond lengths in the sulfonamide group should align within 1.74–1.78 Å .
- Analyze thermal displacement parameters (U) to identify disordered atoms or solvent effects .
Q. What experimental designs are effective for assessing bioactivity discrepancies across studies?
- Design :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
